molecular formula C40H26CrN6Na5O20S4+5 B12730086 Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) CAS No. 94021-56-4

Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-)

Cat. No.: B12730086
CAS No.: 94021-56-4
M. Wt: 1205.9 g/mol
InChI Key: AMOVEUGEDOKTLA-UHFFFAOYSA-N
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Description

Pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in dyeing and pigmentation processes due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) typically involves a multi-step process. The initial step includes the diazotization of 2-hydroxy-6-sulfo-1-naphthylamine, followed by coupling with 3-hydroxy-4-nitronaphthalene-1-sulfonic acid. The resulting azo compound is then complexed with chromate ions under controlled pH and temperature conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the formation of the desired chromate complex .

Chemical Reactions Analysis

Types of Reactions

Pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The chromate ion plays a crucial role in the compound’s reactivity, facilitating electron transfer processes and stabilizing the overall structure. The azo linkage and sulfonate groups contribute to the compound’s solubility and interaction with other molecules, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Pentasodium bis[3-hydroxy-4-[(2-hydroxy-5-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-)
  • Pentasodium bis[3-hydroxy-4-[(2-hydroxy-7-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-)
  • Pentasodium bis[3-hydroxy-4-[(2-hydroxy-8-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-)

Uniqueness

Pentasodium bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(5-) stands out due to its specific arrangement of functional groups, which imparts unique solubility, stability, and reactivity characteristics. This makes it particularly valuable in applications requiring high-performance dyes and pigments.

Properties

CAS No.

94021-56-4

Molecular Formula

C40H26CrN6Na5O20S4+5

Molecular Weight

1205.9 g/mol

IUPAC Name

pentasodium;chromium;3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid

InChI

InChI=1S/2C20H13N3O10S2.Cr.5Na/c2*24-16-6-1-10-7-12(34(28,29)30)3-5-13(10)19(16)21-22-20-14-4-2-11(23(26)27)8-15(14)18(9-17(20)25)35(31,32)33;;;;;;/h2*1-9,24-25H,(H,28,29,30)(H,31,32,33);;;;;;/q;;;5*+1

InChI Key

AMOVEUGEDOKTLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr]

Origin of Product

United States

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